molecular formula C12H18F3N3O2 B7590000 N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide

Cat. No. B7590000
M. Wt: 293.29 g/mol
InChI Key: NMFJFMKKNPTSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide is a chemical compound that belongs to the class of selective CB2 agonists. It has been studied extensively for its potential use in the treatment of various diseases, including inflammatory and neuropathic pain, cancer, and autoimmune disorders.

Mechanism of Action

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide selectively activates the CB2 receptor, which is primarily expressed on immune cells, including macrophages, T cells, and B cells. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation and migration, and the induction of apoptosis in cancer cells. The compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been shown to inhibit the activation and migration of immune cells, including macrophages, T cells, and B cells. In addition, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide is its selectivity for the CB2 receptor, which reduces the potential for off-target effects. It also has a relatively low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide. One area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use as an adjuvant therapy for cancer, either alone or in combination with other anticancer agents. Further studies are also needed to investigate the optimal dosing and administration of this compound, as well as its potential side effects in humans.

Synthesis Methods

The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 3-bromopropyl-trifluoroacetate in the presence of a base, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with propanoyl chloride. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of inflammatory and neuropathic pain, multiple sclerosis, and Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent.

properties

IUPAC Name

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O2/c1-9-10(7-17-18-9)3-2-5-16-11(19)4-6-20-8-12(13,14)15/h7H,2-6,8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFJFMKKNPTSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(=O)CCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide

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